2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
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Overview
Description
“2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” is a chemical compound with the molecular formula C22H28N2O3S and a molecular weight of 400.54. It is an analog of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, like the compound , often involves the use of the Pictet–Spengler reaction . This reaction is a one-pot synthesis method that has been used to create novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions are hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, and Thorpe–Ziegler .Chemical Reactions Analysis
The tosyl group in the compound is known to be a good leaving group, making it useful in SN2 reactions . Alcohols can be converted to alkyl tosylates, which can then undergo SN2 reactions in the presence of a good nucleophile .Scientific Research Applications
Synthesis and Chemical Reactions
Tetrahydroisoquinolines serve as core structures for numerous natural products, primarily alkaloids, which are significant due to their widespread occurrence in the plant kingdom. The construction of tetrahydroisoquinolines often utilizes reactions such as the Pictet–Spengler reaction, which involves the acid-mediated condensation of β-aryl ethylamine with an aldehyde or ketone, followed by ring closure. This method highlights the versatility of tetrahydroisoquinolines in synthesizing biologically active compounds, including natural products and alkaloids with significant properties (Heravi, Zadsirjan, & Malmir, 2018).
Biological Applications
The evaluation of tetrahydroisoquinoline derivatives for biological activities is a common application in scientific research. For instance, N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and examined for dopamine-like activity, indicating their potential in developing therapeutic agents acting on the dopamine system. This underscores the relevance of tetrahydroisoquinoline scaffolds in drug discovery, particularly for disorders related to the dopaminergic system (Jacob, Nichols, Kohli, & Glock, 1981).
Material Science and Other Applications
In material science, tetrahydroisoquinolines and related compounds have been studied for their chelating behavior with metal ions. The synthesis and evaluation of different alkyl-8-hydroxyquinolines, for example, provide insights into the chelating properties of these compounds, which could be leveraged in applications ranging from catalysis to the development of new materials (Kaneko & Ueno, 1966).
Future Directions
The future directions for research on “2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in treating various diseases. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
Mechanism of Action
Mode of Action
The mode of action of this compound is not fully understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the tosyl group (4-methylbenzenesulfonyl) suggests that it may act as a leaving group, facilitating nucleophilic substitution reactions .
Pharmacokinetics
The pharmacokinetic properties of “2-ethyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]butanamide” are currently unknown. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in detail to understand the compound’s bioavailability. The presence of the ethyl and tosyl groups may influence its solubility and permeability, potentially affecting its absorption and distribution .
Properties
IUPAC Name |
2-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-4-17(5-2)22(25)23-20-9-8-18-12-13-24(15-19(18)14-20)28(26,27)21-10-6-16(3)7-11-21/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLAXIBYRCRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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